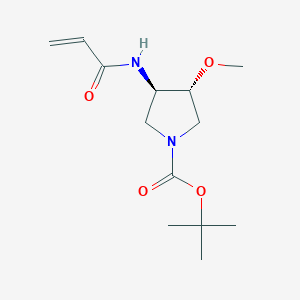

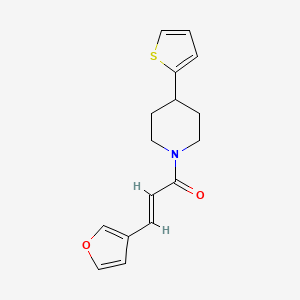

![molecular formula C21H22N4O3 B2516315 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea CAS No. 1797159-41-1](/img/structure/B2516315.png)

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea is a novel chemical entity that incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structural feature is significant as it has been associated with a variety of biological activities, including kinase inhibition, which is a valuable property in the development of anticancer agents .

Synthesis Analysis

The synthesis of related compounds has been reported using a one-pot, three-component reaction under solvent-free conditions, which suggests that similar methods could potentially be applied to the synthesis of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea . Additionally, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives has been successfully carried out, indicating that the synthetic route to the target compound may involve the formation of the pyrazole ring followed by the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin group .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This moiety is characterized by a benzene ring fused to a 1,4-dioxin ring, which could potentially influence the compound's electronic distribution and conformational stability .

Chemical Reactions Analysis

While specific reactions of 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea are not detailed in the provided papers, related compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have been evaluated for their reactivity in biological systems, such as inhibiting B-Raf kinase, which is a critical enzyme in cell signaling pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate lipophilicity due to the presence of the phenethylurea and 2,3-dihydrobenzo[b][1,4]dioxin groups, which could affect its solubility and permeability. The presence of the pyrazole ring might contribute to the compound's acidity and potential for hydrogen bonding, influencing its pharmacokinetic profile .

Applications De Recherche Scientifique

Synthesis and Characterization

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea and related compounds are synthesized and characterized to explore their chemical properties, reactivity, and potential biological activities. Studies such as those by Pillai et al. (2019) focus on the synthesis, spectroscopic characterization, and reactivity of similar compounds, combining DFT calculations, molecular dynamics simulations, and biological evaluations to understand their antioxidant and α-glucosidase inhibitory activities. These compounds show significant inhibitory potentials and potent antioxidant properties, suggesting potential applications in medicinal chemistry and drug design (Pillai et al., 2019).

Molecular Dynamics and Drug Likeness

Research delves into the reactive properties of such compounds, employing DFT calculations and molecular dynamics simulations to evaluate their drug likeness parameters, molecular electrostatic potential, and average local ionization energy values. This approach aids in understanding the compounds' sensitivity towards autoxidation mechanisms and their potential as drug candidates, providing insights into their molecular behavior and interactions at the atomic level (Pillai et al., 2019).

Antioxidant and Enzyme Inhibitory Activities

The antioxidant and enzyme inhibitory activities of these compounds are evaluated using various in vitro assays, such as DPPH, ABTS, and ferric reducing antioxidant power (FRAP) methods. Such studies highlight the compounds' potential in addressing oxidative stress-related disorders and their ability to inhibit specific enzymes, which could be beneficial in treating diseases like diabetes and other metabolic disorders (Pillai et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c26-21(22-11-10-16-6-2-1-3-7-16)24-17-12-23-25(13-17)14-18-15-27-19-8-4-5-9-20(19)28-18/h1-9,12-13,18H,10-11,14-15H2,(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYYEGDLLZDABL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

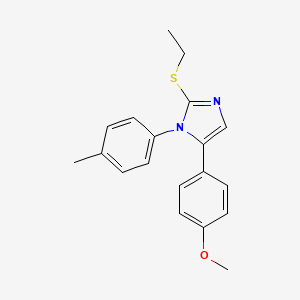

![Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2516236.png)

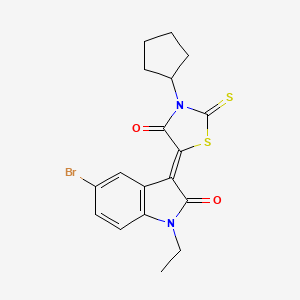

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2516246.png)

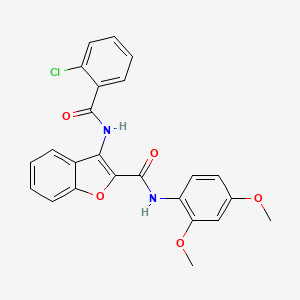

![2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516247.png)

![N-Methyl-N-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2516252.png)

![2-[(1-Benzylpiperidin-4-yl)methoxy]-5-bromopyrimidine](/img/structure/B2516253.png)

![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)